molecular formula C17H16O4 B11842372 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one CAS No. 6344-22-5

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B11842372
CAS No.: 6344-22-5
M. Wt: 284.31 g/mol
InChI Key: NJGRSFDTFXJJSG-UHFFFAOYSA-N
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Description

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 6-methoxy-2-naphthol.

    Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 6-methoxy-2-naphthol in the presence of a base, such as sodium hydroxide, to form the chromone core.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is related to cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-arylbenzofuran: Shares a similar core structure but differs in the substitution pattern.

    2-Methoxyphenyl isocyanate: Similar in terms of the methoxyphenyl group but differs in its functional group and reactivity.

    6-Methoxy-2-naphthyl derivatives: Similar in terms of the methoxy group but differs in the aromatic system.

Uniqueness

6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both methoxy and chromone moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

6344-22-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

6-methoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-9,17H,10H2,1-2H3

InChI Key

NJGRSFDTFXJJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3OC

Origin of Product

United States

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